molecular formula C5H8F2O2 B1424436 4,4-Difluoro-2-methylbutanoic acid CAS No. 1010422-68-0

4,4-Difluoro-2-methylbutanoic acid

Cat. No.: B1424436
CAS No.: 1010422-68-0
M. Wt: 138.11 g/mol
InChI Key: FQJMZYJZHKJOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-methylbutanoic acid is a chemical compound with the molecular formula C5H8F2O2 . It has a molecular weight of 138.11 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 138.11 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Analogues and Inhibitors

  • 4,4-Difluoro-2-methylbutanoic acid has been utilized in synthesizing a class of difluorovinylphosphonate analogues, which are designed to act as potential inhibitors in the shikimic acid pathway (Kawamoto & Campbell, 1997).

Applications in Aroma Compound Analysis

  • This compound is part of a method for the quantitative determination of hydroxy acids, which are precursors of relevant wine aroma compounds in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Metabolic Pathways in Pharmaceuticals

  • It has been studied in the context of metabolic transformations of flobufen, a non-steroid antiinflammatory agent, in various biological models and species (Kvasničková et al., 1999).

Crystal Structure Analysis

  • The crystal structure of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, a related compound, has been analyzed, contributing to the understanding of molecular arrangements in crystallography (Bulej et al., 2004).

Synthesis of Fluorinated Amino Acids

  • This compound is used in stereoselective syntheses of fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, which are valuable for various biochemical applications (Pigza, Quach, & Molinski, 2009).

Organocatalysis in Synthesis

  • This acid was prepared as an intermediate in the total synthesis of dysideaproline E using organocatalysis, demonstrating its role in complex organic syntheses (Owusu-Ansah et al., 2011).

Development of Fluorinated Polymers

  • Research includes the development of environmentally friendly fluorinated polymers with short perfluorobutyl side chains for various applications like nonstick and self-cleaning surfaces, where this compound derivatives play a key role (Jiang et al., 2016).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

4,4-difluoro-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMZYJZHKJOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704053
Record name 4,4-Difluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-68-0
Record name 4,4-Difluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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